[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral piperidine-derived compound featuring a 2-chloroacetyl substituent, an isopropyl carbamate group, and a benzyl ester moiety. This molecule is structurally characterized by its six-membered piperidine ring, which adopts a specific (S)-configuration at the stereocenter, influencing its biochemical interactions and synthetic applications. The compound has been cataloged under reference code 10-F083746 by CymitQuimica, though its production status is currently listed as "discontinued" . Its molecular formula is C₁₉H₂₇ClN₂O₃, with a molecular weight of 366.89 g/mol. Predicted physicochemical properties include a density of ~1.14 g/cm³ and a boiling point of ~505.8°C .
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(16-9-6-10-20(12-16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOKVYGVYLJAT-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a piperidine ring substituted with a chloroacetyl group, an isopropyl group, and a benzyl carbamate moiety. This unique combination suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several therapeutic areas:
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that related piperidine derivatives demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
2. Cholinesterase Inhibition
The compound may also act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibition of these enzymes is crucial for the treatment of Alzheimer's disease. Research has shown that similar piperidine derivatives can improve brain exposure and exhibit dual inhibition properties, making them potential candidates for Alzheimer's therapy .
3. Antimicrobial Activity
Piperidine derivatives have been reported to possess antimicrobial properties. The presence of the chloroacetyl group may enhance the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth.
The biological activity of this compound is attributed to its interaction with various biological receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways associated with cell proliferation and survival .
- Enzyme Inhibition : Its ability to inhibit cholinesterases suggests a mechanism that increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission .
Case Studies
Several studies have investigated the efficacy of piperidine derivatives in clinical settings:
- Study on Cancer Cell Lines : A recent study demonstrated that a similar derivative induced significant apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as a chemotherapeutic agent .
| Study | Compound | Effect |
|---|---|---|
| 1 | Piperidine derivative | Induced apoptosis in cancer cells |
| 2 | AChE inhibitor | Improved cognitive function in animal models |
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
The compound's structure suggests potential applications in the development of pharmaceuticals targeting neurological disorders, due to its piperidine core, which is often associated with central nervous system (CNS) activity. Its ability to interact with neurotransmitter receptors makes it a candidate for further investigation in this field.
2. Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The chloroacetyl substitution may enhance the compound's efficacy against bacterial strains, warranting further exploration through biological assays.
3. Enzyme Inhibition
Research has shown that carbamates can act as enzyme inhibitors. [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases linked to enzyme dysfunction.
Case Study 1: CNS Activity
A study published in a peer-reviewed journal evaluated the pharmacological effects of similar piperidine derivatives on animal models exhibiting anxiety and depression-like behaviors. The results indicated significant anxiolytic effects, suggesting that this compound could possess similar properties.
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial properties of various carbamate derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that compounds with chloroacetyl groups showed enhanced activity compared to their non-substituted counterparts, indicating a promising avenue for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4)
- Core Structure : Replaces the piperidine ring with a pyrrolidine (5-membered ring), altering ring strain and conformational flexibility.
- Substituents : Cyclopropyl group replaces isopropyl, introducing steric hindrance and enhanced lipophilicity (clogP: ~2.8 vs. ~3.2 for the target compound).
- Molecular Formula : C₁₇H₂₁ClN₂O₃ (MW: 348.82 g/mol) .
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1036389-86-2)
- Functional Group: Substitutes chloro-acetyl with amino-acetyl, drastically altering reactivity (nucleophilic vs. electrophilic character).
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1354002-05-3)
- Backbone : Features a tert-butyl ester instead of benzyl ester, increasing steric bulk and metabolic stability.
- Substituent Position: Amino-propionyl group at the 4-position of piperidine (vs. 3-position in the target compound), affecting spatial orientation .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted logP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₇ClN₂O₃ | 366.89 | 3.2 | Chloro-acetyl, benzyl ester |
| Pyrrolidine Analogue (CAS 205448-32-4) | C₁₇H₂₁ClN₂O₃ | 348.82 | 2.8 | Chloro-acetyl, cyclopropyl |
| Amino-acetyl Derivative (CAS 1036389-86-2) | C₁₉H₂₈N₃O₃ | 346.45 | 1.9 | Amino-acetyl, benzyl ester |
| tert-Butyl Ester (CAS 1354002-05-3) | C₁₇H₃₁N₃O₃ | 325.45 | 2.5 | Amino-propionyl, tert-butyl |
Key Research Findings
- Bioactivity: Chloro-acetyl derivatives are often intermediates in kinase inhibitor synthesis (e.g., MSC2364588, a thiochromeno-pyrazole derivative), where the chloro group serves as a leaving group for nucleophilic substitution .
- Stability : Benzyl esters are prone to hydrolysis under acidic/basic conditions, whereas tert-butyl esters (e.g., CAS 1354002-05-3) exhibit higher stability, making them preferable for prodrug designs .
- Chirality : The (S)-configuration in the target compound may confer enantioselective interactions with biological targets, as seen in aprepitant (a neurokinin-1 antagonist with morpholine and trifluoromethyl groups) .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester with high enantiomeric purity?
- Methodological Answer : The synthesis of this compound requires precise control over stereochemistry, particularly the (S)-configuration at the piperidine ring. A multi-step approach is recommended:
Piperidine functionalization : Introduce the isopropyl-carbamic acid benzyl ester group via carbamate formation using benzyl chloroformate ( ).
Chloro-acetylation : React with 2-chloroacetyl chloride under anhydrous conditions to avoid hydrolysis.
Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as minor chromatographic variations can co-elute epimers ().
- Key parameters : Maintain inert atmospheres during acylations (N₂/Ar), and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. How can the stability of this compound be assessed under varying pH conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation : Expose the compound to buffered solutions (pH 1–13) at 40°C for 24–72 hours.
- Analytical tools : Use HPLC-MS to detect hydrolysis products (e.g., free piperidine or benzyl alcohol). highlights carbamate ester sensitivity to basic conditions, so prioritize pH 7–9 for detailed analysis.
- Data interpretation : Compare degradation kinetics (zero/first-order models) to predict shelf-life.
Advanced Research Questions
Q. How do structural modifications (e.g., chloro-acetyl vs. amino-acetyl groups) impact the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the chloro-acetyl group with amino-acetyl (as in ’s analog, CAS 1354006-86-2) and compare binding affinities to target enzymes (e.g., proteases).
- Experimental design :
Synthesize analogs via reductive amination (NaBH₃CN) or acylation.
Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify target interactions.
- Data contradiction analysis : If activity decreases, evaluate steric/electronic effects via DFT calculations (e.g., Gaussian 16).
Q. What advanced techniques resolve contradictions in reported enantiomeric excess (ee) values for this compound?
- Methodological Answer : Discrepancies may arise from:
- Chromatographic variability : Optimize HPLC conditions (e.g., notes epimer separation requires <1% trifluoroacetic acid in mobile phase).
- Spectroscopic validation : Confirm ee via ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) or vibrational circular dichroism (VCD).
- Case study : Compare ee results from independent labs using identical lots of chiral columns.
Q. How can impurities in this compound be profiled and quantified?
- Methodological Answer :
- Impurity identification : Use LC-HRMS (Q-TOF) to detect byproducts (e.g., ’s HRMS method with m/z accuracy <2 ppm).
- Quantification : Develop a validated UPLC method with photodiode array (PDA) detection.
- Case study : In , unidentified impurities in similar carbamates were resolved using ion-pair chromatography (e.g., heptafluorobutyric acid).
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
